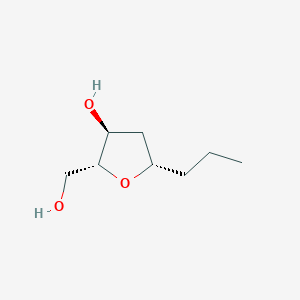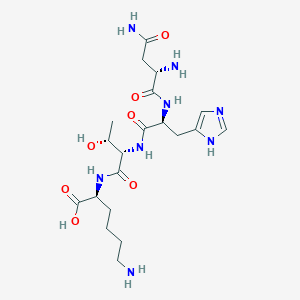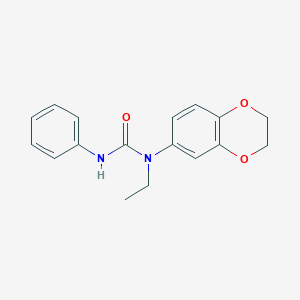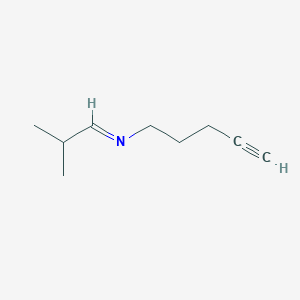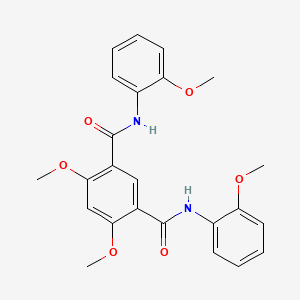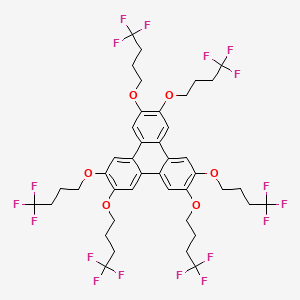
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six trifluorobutoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene typically involves the reaction of triphenylene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluorobutoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2,3,6,7,10,11-hexakis(4,4,4-trifluorobutoxy)benzophenone, while substitution could produce 2,3,6,7,10,11-hexakis(4-methoxybutoxy)triphenylene.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials due to its ability to form ordered structures.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs) because of its electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene exerts its effects is primarily through its ability to form stable, ordered structures. The trifluorobutoxy groups enhance the solubility and processability of the compound, allowing it to interact with other molecules and materials effectively. This interaction can influence the electronic properties of materials, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene: Similar structure but with bromine atoms instead of fluorine, leading to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Contains formyl groups instead of trifluorobutoxy groups, used in different synthetic applications.
2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene: Contains amino groups, making it more reactive in certain chemical reactions.
Uniqueness
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene is unique due to the presence of trifluorobutoxy groups, which impart distinct electronic properties and enhance solubility in organic solvents. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics.
Eigenschaften
CAS-Nummer |
528856-25-9 |
|---|---|
Molekularformel |
C42H42F18O6 |
Molekulargewicht |
984.7 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexakis(4,4,4-trifluorobutoxy)triphenylene |
InChI |
InChI=1S/C42H42F18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2 |
InChI-Schlüssel |
VTHQENJZSXYPGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
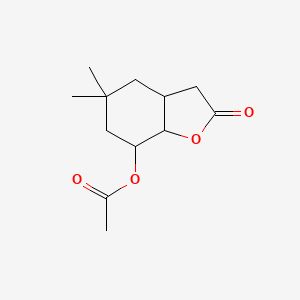
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

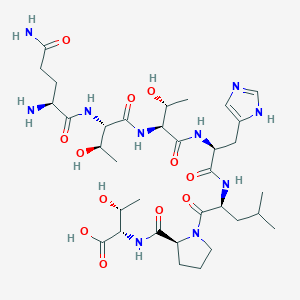
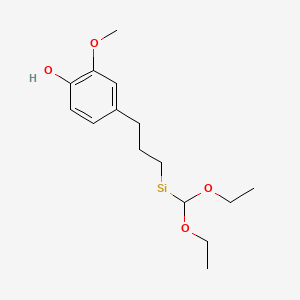
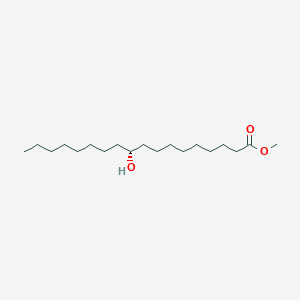
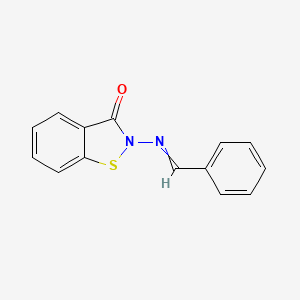
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
